6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester 6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763894
InChI: InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2
SMILES: C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13763894

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name benzyl 6-hydroxy-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2
Standard InChI Key XWEDUWZFKDUGMQ-UHFFFAOYSA-N
SMILES C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular structure comprises a 1,4-diazepane ring—a saturated seven-membered ring with two nitrogen atoms at the 1- and 4-positions—substituted with a hydroxyl group at C6 and a benzyl ester group at the C1-carboxylic acid position . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight250.29 g/mol
Purity≥97% (HPLC)
Storage TemperatureRoom temperature
Physical FormWhite to off-white solid

The benzyl ester group enhances solubility in organic solvents, while the hydroxyl group enables further functionalization via oxidation or substitution reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-hydroxy- diazepane-1-carboxylic acid benzyl ester likely involves multi-step protocols:

  • Ring Formation: Condensation of diamines with carbonyl compounds to construct the 1,4-diazepane backbone .

  • Hydroxylation: Introduction of the hydroxyl group at C6 via oxidative or nucleophilic substitution methods .

  • Esterification: Protection of the carboxylic acid as a benzyl ester using benzyl bromide or diazomethane under basic conditions .

A related compound, 1,4-(di-BOC)-6-hydroxy-1,4-diazepane (CAS No. 1823301-45-6), demonstrates the use of tert-butoxycarbonyl (BOC) groups to protect amine functionalities during synthesis . This suggests that similar protecting-group strategies may apply to the benzyl ester derivative.

Industrial Production

Globally, JW & Y Pharmlab Co., Ltd. (China) and MolCore BioPharmatech are key suppliers, offering the compound at ≥97% purity for research and pharmaceutical applications . Scalable manufacturing processes likely employ continuous flow reactors or catalytic hydrogenation to optimize yield and reduce costs .

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a precursor in synthesizing neuromodulators and protease inhibitors. For example:

  • CNS Agents: Structural analogs of 1,4-diazepane are explored for their affinity to GABA receptors, implicating potential anxiolytic or sedative properties .

  • Anticancer Agents: Functionalization at the 6-hydroxy position could yield kinase inhibitors targeting aberrant signaling pathways in oncology .

Chemical Biology

Researchers utilize the benzyl ester as a protecting group in peptide coupling reactions, enabling selective deprotection under mild hydrogenolysis conditions . This strategy is critical for constructing complex heterocycles in natural product synthesis.

SupplierPurityPackagingLocation
JW & Y Pharmlab Co., Ltd.97%1g, 5g, 10gChina
MolCore BioPharmatech≥97%Custom batchesChina
VulcanChemResearch250mg, 1gGlobal

Pricing varies by quantity, with 250 mg batches priced at approximately €443 and 1g at €277 . Custom synthesis services are available for large-scale API production .

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